Clopidogrel bisulfate
描述
Clopidogrel bisulfate, marketed under the trade names Plavix and Iscover, is a thienopyridine-class antithrombotic and antiplatelet drug. It inhibits ADP-induced platelet aggregation, playing a crucial role in the management of acute coronary syndromes (ACS) and during stent implantation to prevent stent thrombosis. Unlike its counterpart ticlopidine, clopidogrel has a better safety profile with similar antiplatelet effectiveness. In ACS patients without ST segment elevation (NSTEMI), clopidogrel combined with aspirin significantly reduces the relative risk of adverse cardiovascular events compared to aspirin alone. Clopidogrel's role extends to patients undergoing coronary stenting by reducing the risk of cardiovascular death or myocardial infarction in NSTEMI ACS patients undergoing percutaneous coronary angioplasty (PCI), though it is associated with a higher rate of bleeding events (Rossini et al., 2009).
Synthesis Analysis
The synthesis of (S)-clopidogrel has attracted significant attention due to its potent antiplatelet and antithrombotic properties. Among the two stereoisomers of clopidogrel, only the S-enantiomer exhibits pharmaceutical activity, with the R-enantiomer lacking antithrombotic activity and causing adverse effects in animal experiments. The synthetic community has developed various approaches to synthesize (S)-clopidogrel, considering the increasing demand for this drug. The review of synthetic methodologies highlights the advantages and disadvantages of each method, providing a foundation for further advancements in the synthesis of (S)-clopidogrel (Saeed et al., 2017).
Molecular Structure Analysis
Clopidogrel bisulfate's molecular structure contributes to its mechanism of action. It irreversibly inhibits the ADP receptor P2Y12 on platelet cell membranes, preventing ADP-mediated activation of the GPIIb/IIIa receptor complex and thus inhibiting platelet aggregation. This action is crucial in reducing thrombotic cardiovascular events in patients with ACS or undergoing PCI. The specificity of clopidogrel for the S-enantiomer over the R-enantiomer underscores the importance of molecular structure in its pharmacological activity.
Chemical Reactions and Properties
Clopidogrel's effectiveness as an antiplatelet agent is dependent on its bioactivation by hepatic cytochrome P450 enzymes to generate an active thiol metabolite. This bioactivation involves two steps: oxidation of clopidogrel to 2-oxo-clopidogrel and further metabolic activation to the active metabolite. Variability in the activity of these enzymes, particularly CYP2C19, can affect the antiplatelet activity of clopidogrel, leading to interindividual differences in drug efficacy and the phenomenon of clopidogrel resistance (Polasek et al., 2011).
科学研究应用
1. Spherical Crystallization
- Application Summary: Clopidogrel bisulfate form-I crystals are irregular and rectangular-shaped. Due to their poor compressibility, flowability, and strong surface tension, manufacturers apply spherical crystallization methods to produce form-I spherical agglomerates with a uniform particle size distribution .
- Methods of Application: Spherical crystals of Clopidogrel Bisulfate Form-I were directly prepared from Form-II, the most stable polymorph at room temperature, using ethanol as solvent and a mixture of isopropyl alcohol (IPA)/n-Hexane (Hex) as an anti-solvent .
2. Antiplatelet Therapy
- Application Summary: Clopidogrel bisulfate is used as an effective antiplatelet agent in a variety of situations, including Acute Coronary Syndrome (ACS), stable Coronary Artery Disease (CAD), Peripheral Artery Disease (PAD), stroke, after Transcatheter Aortic Valve Replacement (TAVR), and as double therapy for atrial fibrillation patients undergoing Percutaneous Coronary Intervention (PCI) .
- Methods of Application: The drug is administered orally. The dosage and duration of treatment depend on the specific condition being treated .
- Results: Clopidogrel bisulfate has been shown to reduce the risk of heart attack and stroke in these patient populations .
3. Gastroretentive Drug Delivery
- Application Summary: Clopidogrel bisulfate is soluble in acidic pH and has a narrow absorption window. Therefore, its long residence time in the stomach is desirable .
- Methods of Application: To achieve this, gastroretentive drug delivery systems are developed. These systems are designed to remain in the stomach for a prolonged period, thus improving the bioavailability of the drug .
- Results: This approach has been shown to improve the effectiveness of the drug by ensuring that it is released in the desired area of the gastrointestinal tract .
4. Quality by Design Tools
- Application Summary: Quality by Design (QbD) tools are used in the development of Clopidogrel bisulfate Gastroretentive Osmotic Formulation (GROS). This formulation is designed to remain in the stomach for a prolonged period, thus improving the bioavailability of the drug .
- Methods of Application: The GROS was formulated in three steps: core tablet, osmotic tablet, and gastroretentive osmotic tablet. The design of experiment was used for screening and optimization of formulation and process-related parameters .
- Results: The optimized batch showed cumulative drug release of 19.43%, 30.49%, 64.41%, and 85.11% at 2, 4, 8, and 12 hours respectively .
5. Comparative Pharmacokinetics/Pharmacodynamics
- Application Summary: A study was conducted to compare the multiple-dose pharmacokinetics/pharmacodynamics and tolerability of Clopidogrel besylate with those of Clopidogrel bisulfate in healthy subjects .
- Methods of Application: Subjects were randomly assigned to receive two treatments: Clopidogrel besylate 75 mg followed by Clopidogrel bisulfate 75 mg, or vice versa. The subjects received a 300-mg loading dose on day 1 followed by 75 mg daily for the next 4 days .
- Results: The study demonstrated that the pharmacokinetic/pharmacodynamic profiles of Clopidogrel besylate were not significantly different from those of Clopidogrel bisulfate .
6. Anti-Thrombotic
- Application Summary: Clopidogrel bisulfate is used as an anti-thrombotic agent for the prevention of heart attacks and strokes .
- Methods of Application: The drug is administered orally. The dosage and duration of treatment depend on the specific condition being treated .
- Results: Clopidogrel bisulfate has been shown to reduce the risk of heart attack and stroke in these patient populations .
安全和危害
Clopidogrel bisulfate causes severe skin burns and eye damage. It is toxic to aquatic life with long-lasting effects . Adverse effects associated with therapeutic use include gastrointestinal bleeding, gastrointestinal disturbances, nausea, diarrhea, bleeding, discoloration of skin, fever, pain, swelling, dizziness, and difficulty breathing .
属性
IUPAC Name |
methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEODCTUSIWGLK-RSAXXLAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016080 | |
Record name | Clopidogrel bisulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clopidogrel bisulfate | |
CAS RN |
120202-66-6, 144077-07-6, 113665-84-2 | |
Record name | Clopidogrel bisulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120202-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clopidogrel bisulfate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120202666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thieno(3,2-c)pyridine-5(4H)-acetic acid, 6,7-dihydro-alpha-(2-chlorophenyl)-, methyl ester, (S)-, sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144077076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CLOPIDOGREL SULFATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758613 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Clopidogrel bisulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl (2S)-(2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.863 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Clopidogrel bisulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOPIDOGREL BISULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08I79HTP27 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。